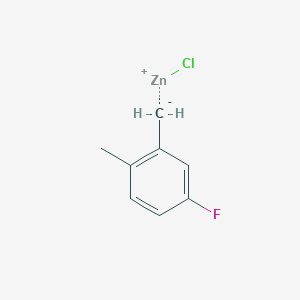

5-Fluoro-2-methylbenzylzinc chloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H8ClFZn |

|---|---|

Molecular Weight |

224.0 g/mol |

IUPAC Name |

chlorozinc(1+);4-fluoro-2-methanidyl-1-methylbenzene |

InChI |

InChI=1S/C8H8F.ClH.Zn/c1-6-3-4-8(9)5-7(6)2;;/h3-5H,2H2,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

FEAAFMDYCDAYPY-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=C(C=C1)F)[CH2-].Cl[Zn+] |

Origin of Product |

United States |

Synthetic Methodologies for 5 Fluoro 2 Methylbenzylzinc Chloride

Direct Oxidative Addition Approaches

Direct oxidative addition involves the reaction of metallic zinc with an organic halide. This method is atom-economical and provides a straightforward route to the desired organozinc compound. However, the success of this approach is highly dependent on the reactivity of the zinc metal and the reaction conditions.

The most direct pathway to 5-Fluoro-2-methylbenzylzinc chloride is the oxidative addition of zinc metal into the carbon-halogen bond of a 5-fluoro-2-methylbenzyl halide, typically the chloride or bromide. uni-muenchen.deacs.org This reaction involves the formal insertion of a zinc(0) atom into the benzylic carbon-halogen bond, forming the C-Zn bond.

While commercial zinc powder can be sluggish to react, the presence of activating substituents on the aromatic ring and the benzylic nature of the halide facilitate this insertion. nih.gov For instance, the preparation of analogous substituted benzylzinc chlorides, such as 4-fluorobenzylzinc chloride, has been successfully demonstrated in high yields from the corresponding benzyl (B1604629) chloride using activated zinc dust. acs.org The reaction is typically performed by stirring the benzyl halide with a slight excess of zinc powder in an appropriate solvent.

| Starting Material (Analogue) | Zinc (equiv.) | Additive (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Fluorobenzyl chloride | 1.5 | LiCl (1.5) | THF | 25 | 2 | 99 | acs.org |

| 2-Chlorobenzyl chloride | 1.5 | LiCl (1.5) | THF | 25 | 2 | 99 | acs.org |

| 3-Bromobenzyl chloride | 1.5 | LiCl (1.5) | THF | 25 | 2 | 87 | acs.org |

The inherent reactivity of commercial zinc dust is often low due to a passivating layer of zinc oxide on its surface. Therefore, various activation methods are crucial for achieving efficient and reproducible oxidative addition. nih.gov

One of the most potent forms of activated zinc is Rieke® Zinc . riekemetals.comsci-hub.box It is prepared by the reduction of a zinc salt, typically zinc chloride (ZnCl₂), with a strong reducing agent like lithium naphthalenide. sci-hub.box This process generates a highly porous, finely divided, and oxide-free form of zinc with a large surface area, which readily reacts with organic halides, including chlorides, under mild conditions. nih.govsci-hub.box The reactivity of Rieke zinc can be influenced by the salt byproducts generated during its preparation; for example, LiCl produced from the lithium-based reduction can further accelerate the subsequent oxidative addition. nih.gov

Other common pre-activation techniques for zinc powder include treatment with reagents that remove the oxide layer. These include:

1,2-Dibromoethane (B42909): A small amount of 1,2-dibromoethane is added to the zinc suspension. It reacts with the zinc surface, and the subsequent elimination of ethene exposes a fresh, reactive metal surface.

Trimethylsilyl chloride (TMSCl): TMSCl is effective at removing the oxide layer from the zinc surface, revealing the active zinc(0) metal for oxidative addition. nih.gov

Iodine: A crystal of iodine can be used to etch the zinc surface, disrupting the oxide layer and initiating the reaction.

The choice of solvent and the use of specific additives play a pivotal role in the successful formation of benzylzinc reagents via direct insertion. Tetrahydrofuran (B95107) (THF) is the most commonly employed solvent for these reactions. acs.orgorganic-chemistry.org

The addition of lithium chloride (LiCl) has been shown to have a dramatic positive effect on the reaction rate and yield. acs.orgorganic-chemistry.org The mechanism of action for LiCl involves two key steps. First, it helps to break down the passivating layer on the zinc surface. Second, and more importantly, it solubilizes the initially formed organozinc halide from the metal surface by forming a more soluble complex (R-ZnCl·LiCl). acs.orgnih.gov This prevents the newly formed organozinc reagent from coating the zinc metal, which would otherwise halt the reaction. By keeping the zinc surface active and available for further reaction, LiCl ensures a complete and often rapid conversion of the benzyl halide to the desired organozinc product. nih.gov In the absence of LiCl, the direct insertion into benzyl chlorides in THF is notably slow and often incomplete. acs.org

While THF is standard, more polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) can also be used and may facilitate the reaction with less reactive halides, although their higher boiling points can complicate product isolation.

Transmetalation Strategies

Transmetalation offers an alternative route to organozinc compounds, proceeding via an intermediate organometallic species that is more reactive than the target organozinc reagent. This two-step approach can be particularly useful when the direct insertion method is sluggish or incompatible with certain functional groups.

The synthesis can be achieved by first preparing the corresponding organolithium reagent, 5-fluoro-2-methylbenzyllithium. This is typically accomplished through the reaction of 5-fluoro-2-methylbenzyl bromide or chloride with a strong lithium base, such as n-butyllithium or metallic lithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like THF or diethyl ether.

Once the organolithium intermediate is formed, it is treated with a solution of anhydrous zinc chloride (ZnCl₂). The highly electropositive lithium atom is readily exchanged for the less electropositive zinc, resulting in the formation of this compound and lithium chloride as a byproduct.

General Reaction Scheme:

Ar-CH₂-X + 2 Li → Ar-CH₂-Li + LiX

Ar-CH₂-Li + ZnCl₂ → Ar-CH₂-ZnCl + LiCl (where Ar = 5-fluoro-2-methylphenyl; X = Cl, Br)

This method is very efficient, and the transmetalation step is typically fast and high-yielding. The presence of the co-product LiCl can also be beneficial for the stability and subsequent reactivity of the organozinc reagent, as discussed previously.

A similar and very common transmetalation strategy involves the use of a Grignard reagent as the precursor. The required Grignard reagent, 5-fluoro-2-methylbenzylmagnesium chloride, is prepared by the reaction of 5-fluoro-2-methylbenzyl chloride with magnesium turnings in a solvent such as THF.

The subsequent transmetalation is achieved by adding a solution of anhydrous zinc chloride to the pre-formed Grignard reagent. The reaction proceeds smoothly to yield this compound and magnesium chloride (MgCl₂). This method is often preferred due to the ease of preparation and handling of Grignard reagents compared to their organolithium counterparts. The presence of LiCl can also be used in conjunction with ZnCl₂ during the transmetalation of Grignard reagents to enhance the reactivity and solubility of the final organozinc product. rsc.org

General Reaction Scheme:

Ar-CH₂-Cl + Mg → Ar-CH₂-MgCl

Ar-CH₂-MgCl + ZnCl₂ → Ar-CH₂-ZnCl + MgCl₂ (where Ar = 5-fluoro-2-methylphenyl)

This approach is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for the synthesis of complex, functionalized organozinc reagents.

| Precursor Reagent | Step 1: Reagents & Conditions | Step 2: Reagents & Conditions | Expected Yield |

|---|---|---|---|

| Organolithium | 5-Fluoro-2-methylbenzyl halide, Lithium metal or n-BuLi, THF, low temp. (-78 °C) | Anhydrous ZnCl₂, THF, -78 °C to RT | High |

| Grignard | 5-Fluoro-2-methylbenzyl chloride, Mg turnings, THF, RT to reflux | Anhydrous ZnCl₂, THF, 0 °C to RT | High |

Optimization of Transmetalation Conditions for Improved Yield and Purity

The efficiency of the transmetalation reaction to form this compound is highly dependent on several factors. Optimization of these conditions is critical to maximize the yield and purity of the resulting organozinc reagent, while minimizing the formation of byproducts such as homocoupled dimers.

Key parameters that are often optimized include the nature and activation of the zinc, the choice of solvent, the reaction temperature, and the use of activating agents. Lithium chloride (LiCl) has been demonstrated to be a particularly effective additive in the preparation of benzylic zinc chlorides. acs.orgnih.gov It is thought to facilitate the solubilization of the organozinc species from the surface of the zinc metal, thereby accelerating the reaction and improving yields. nih.govnih.gov

The activation of commercial zinc dust is another crucial step. Common methods for zinc activation include treatment with 1,2-dibromoethane and chlorotrimethylsilane (B32843) (TMSCl). uni-muenchen.de This process removes the passivating oxide layer from the zinc surface, exposing fresh, reactive metal. The choice of solvent also plays a significant role, with ethereal solvents like tetrahydrofuran (THF) being commonly employed due to their ability to solvate the organozinc reagent.

A systematic approach to optimization would involve varying these parameters to identify the ideal conditions for the specific substrate, 5-fluoro-2-methylbenzyl halide. This could be presented in a data-driven format, as illustrated in the hypothetical optimization table below.

Table 1: Hypothetical Optimization of Transmetalation Conditions

| Entry | Zinc Activation | Additive (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | None | None | THF | 25 | 24 | <10 |

| 2 | DBE/TMSCl | None | THF | 25 | 12 | 45 |

| 3 | DBE/TMSCl | LiCl (1.0) | THF | 25 | 4 | 85 |

| 4 | DBE/TMSCl | LiCl (1.5) | THF | 25 | 3 | 92 |

| 5 | DBE/TMSCl | LiCl (1.5) | 2-MeTHF | 25 | 3 | 90 |

| 6 | DBE/TMSCl | LiCl (1.5) | THF | 0 | 8 | 75 |

This table is illustrative and based on general principles of organozinc synthesis.

Exploration of Alternative Synthetic Routes to this compound Precursors (e.g., 5-Fluoro-2-methylbenzyl halides)

The availability of high-purity 5-fluoro-2-methylbenzyl halides is a prerequisite for the successful synthesis of the corresponding organozinc reagent. Several synthetic routes can be explored for the preparation of these precursors.

A common and effective method for the synthesis of benzylic bromides is the free-radical bromination of the corresponding toluene (B28343) derivative. chemistrysteps.com In the case of 5-fluoro-2-methylbenzyl bromide, the starting material would be 5-fluoro-2-methyltoluene. The reaction is typically carried out using N-bromosuccinimide (NBS) in a non-polar solvent such as carbon tetrachloride or (trifluoromethyl)benzene, with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide under photochemical or thermal conditions. lookchem.comresearchgate.net This method offers good selectivity for the benzylic position. chadsprep.comlibretexts.org

Alternatively, 5-fluoro-2-methylbenzyl chloride can be synthesized. The chlorination of 5-fluoro-2-methyltoluene can be achieved using various chlorinating agents under free-radical conditions, often initiated by UV light. wikipedia.orglibretexts.orgyoutube.com

Another viable route to 5-fluoro-2-methylbenzyl halides involves the halogenation of 5-fluoro-2-methylbenzyl alcohol. The alcohol can be prepared from the corresponding benzoic acid derivative, 5-fluoro-2-methylbenzoic acid, through reduction. ossila.com The subsequent conversion of the alcohol to the halide can be accomplished using standard halogenating agents such as thionyl chloride (for the chloride) or phosphorus tribromide (for the bromide).

The choice of the synthetic route to the halide precursor will depend on factors such as the availability and cost of the starting materials, the desired halide (chloride or bromide), and the scalability of the process.

Table 2: Comparison of Synthetic Routes to 5-Fluoro-2-methylbenzyl Halides

| Route | Starting Material | Reagents | Key Features |

|---|---|---|---|

| 1 | 5-Fluoro-2-methyltoluene | NBS, AIBN/light | Selective benzylic bromination. chemistrysteps.com |

| 2 | 5-Fluoro-2-methyltoluene | Cl₂, light | Direct benzylic chlorination. wikipedia.org |

| 3 | 5-Fluoro-2-methylbenzyl alcohol | SOCl₂ or PBr₃ | Two-step process from the corresponding acid. |

Handling and Stability Considerations in the Synthesis and Storage of this compound

Organozinc reagents, including this compound, are sensitive to air and moisture and therefore require careful handling under an inert atmosphere, such as nitrogen or argon. Exposure to oxygen can lead to oxidation, while contact with water will result in protonolysis, both of which will decompose the reagent and reduce its efficacy in subsequent reactions.

The stability of benzylic zinc halides in solution is also a critical factor. While many functionalized benzylic zinc chlorides have been shown to be stable in THF solution at room temperature for several days, their long-term stability can be limited. acs.orgbeilstein-journals.org For instance, the half-life of some substituted benzylic zinc chlorides has been reported to be on the order of days at 25 °C. beilstein-journals.org Therefore, it is generally recommended to prepare the organozinc reagent in situ and use it immediately in the subsequent reaction step. If storage is necessary, it should be done under a rigorously inert atmosphere at low temperatures to minimize decomposition.

The choice of storage container is also important. Glassware should be thoroughly dried before use, and the reagent solution should be stored in a well-sealed container, such as a Schlenk flask or a septum-capped bottle, to prevent atmospheric contamination. When transferring the reagent, inert atmosphere techniques, such as the use of syringes or cannulas, are essential.

Table 3: Handling and Stability Profile of Benzylic Zinc Chlorides

| Parameter | Consideration | Recommendation |

|---|---|---|

| Atmosphere | Sensitive to air and moisture. | Handle under a dry, inert atmosphere (N₂ or Ar). |

| Solvent | Typically prepared and stored in ethereal solvents. | Use anhydrous THF or other suitable dry ethers. |

| Temperature | Stability decreases with increasing temperature. | Prepare and use fresh; if storage is necessary, keep at low temperatures (e.g., in a freezer). |

| Transfers | To avoid exposure to air and moisture. | Use syringe or cannula techniques. |

| Containers | To prevent contamination. | Use oven-dried glassware with secure sealing (e.g., Schlenk flasks, Sure/Seal™ bottles). |

Reactivity and Mechanistic Investigations of 5 Fluoro 2 Methylbenzylzinc Chloride

Nucleophilic Reactivity in Carbon-Carbon Bond Forming Reactions

The polarized carbon-zinc bond in 5-fluoro-2-methylbenzylzinc chloride enables the benzylic group to act as a potent carbon nucleophile. This reactivity is harnessed in additions to polarized unsaturated bonds, such as those found in carbonyls, imines, and nitriles, as well as in substitution reactions with highly reactive acylating agents.

Organozinc reagents, including benzylic species like this compound, readily add to the electrophilic carbon of aldehydes and ketones. This nucleophilic addition reaction proceeds via attack on the carbonyl carbon, followed by an aqueous workup, to yield secondary and tertiary alcohols, respectively. The reaction effectively forms a new carbon-carbon bond between the benzylic carbon and the former carbonyl carbon. The general mechanism involves the formation of a tetrahedral zinc alkoxide intermediate which is subsequently protonated. khanacademy.org

The reaction is typically broad in scope, tolerating a variety of functional groups on the carbonyl-containing substrate.

Table 1: Representative Addition Reactions to Carbonyl Compounds

| Carbonyl Substrate | Product Structure | Product Name |

| Benzaldehyde | 1-Phenyl-2-(5-fluoro-2-methylphenyl)ethanol | |

| Acetophenone | 1-Phenyl-1-(5-fluoro-2-methylbenzyl)ethanol | |

| Cyclohexanone | 1-(5-Fluoro-2-methylbenzyl)cyclohexan-1-ol | |

| Propanal | 1-(5-Fluoro-2-methylphenyl)butan-2-ol |

Addition to Imines and Nitriles

The nucleophilic character of this compound extends to reactions with carbon-nitrogen multiple bonds.

Addition to Imines: Imines, which feature a C=N double bond, are analogous to carbonyls and are susceptible to nucleophilic attack. The reaction of this compound with an imine results in the formation of a new C-C bond, yielding a zinc amide intermediate. Subsequent hydrolysis affords the corresponding amine product. This method is a direct route for the synthesis of complex secondary amines. nih.gov

Addition to Nitriles: Nitriles possess a C≡N triple bond, which can also be attacked by organozinc reagents. The initial nucleophilic addition forms a zinc imine salt. This intermediate can then be hydrolyzed with aqueous acid to produce a ketone. This two-step sequence provides a pathway to synthesize ketones where one of the alpha-substituents is the 5-fluoro-2-methylbenzyl group. chemrevise.org

Table 2: Representative Addition Reactions to Imines and Nitriles

| Substrate | Intermediate | Final Product |

| N-Benzylidenemethanamine (Imine) | Zinc amide salt | 1-Phenyl-N-methyl-2-(5-fluoro-2-methylphenyl)ethan-1-amine |

| Benzonitrile (Nitrile) | Zinc imine salt | 1-Phenyl-2-(5-fluoro-2-methylphenyl)ethan-1-one |

Acylation Reactions with Acid Chlorides

Acyl chlorides are highly reactive carboxylic acid derivatives and excellent electrophiles for acylation reactions. fiveable.me The reaction with organozinc reagents like this compound provides a direct and efficient method for the synthesis of ketones. The reaction proceeds via a nucleophilic acyl substitution mechanism. The benzylic carbanion attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling the chloride leaving group to furnish the ketone product. This reaction is often preferred over the use of more reactive organometallics like Grignard reagents, which can be prone to over-addition to the resulting ketone.

Table 3: Representative Acylation Reactions with Acid Chlorides

| Acid Chloride | Product Structure | Product Name |

| Acetyl chloride | 1-(5-Fluoro-2-methylphenyl)propan-2-one | |

| Benzoyl chloride | 1-Phenyl-2-(5-fluoro-2-methylphenyl)ethan-1-one | |

| Cyclohexanecarbonyl chloride | Cyclohexyl(5-fluoro-2-methylphenyl)methanone |

Cross-Coupling Reactions Utilizing this compound

Beyond addition reactions, this compound is a key partner in transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing C(sp³)–C(sp²) and C(sp³)–C(sp) bonds.

The Negishi cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between an organozinc reagent and an organic halide or triflate, catalyzed by a nickel or palladium complex. core.ac.uk Organozinc reagents are valued in these reactions due to their high functional group tolerance and moderate reactivity, which helps to suppress side reactions. core.ac.ukunits.it The catalytic cycle generally involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from zinc to palladium, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. nih.gov

This compound is an excellent coupling partner for a wide range of aryl and heteroaryl halides (chlorides, bromides, iodides) and triflates in the Negishi reaction. researchgate.netnih.gov This reaction facilitates the construction of diarylmethane and aryl-heteroarylmethane scaffolds, which are common motifs in pharmaceuticals and materials science. The choice of palladium precatalyst and supporting ligand is crucial for achieving high efficiency and can be tailored to the specific substrates being coupled. nih.govmit.edu The reaction generally demonstrates broad substrate scope, accommodating both electron-rich and electron-deficient (hetero)aryl partners. researchgate.net

Table 4: Representative Palladium-Catalyzed Negishi Cross-Coupling Reactions

| Aryl/Heteroaryl Halide | Catalyst/Ligand System | Product Structure | Product Name |

| 4-Bromotoluene | Pd(OAc)₂ / SPhos | 4-Fluoro-1-methyl-2-(4-methylbenzyl)benzene | |

| 2-Chloropyridine | Pd₂(dba)₃ / XPhos | 2-(5-Fluoro-2-methylbenzyl)pyridine | |

| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | 4-Fluoro-1-methyl-2-(4-nitrobenzyl)benzene | |

| 3-Bromothiophene | Pd(PPh₃)₄ | 3-(5-Fluoro-2-methylbenzyl)thiophene | |

| Phenyl triflate | Pd(OAc)₂ / CPhos | 2-Benzyl-4-fluoro-1-methylbenzene |

Palladium-Catalyzed Negishi Cross-Coupling Reactions

Investigations into Ligand Effects on Reactivity and Selectivity

The choice of ligand is crucial in transition metal-catalyzed cross-coupling reactions involving benzylzinc reagents as it directly influences the reaction's efficiency, selectivity, and substrate scope. While specific studies on ligand effects for this compound are not detailed in available literature, general principles observed for similar organozinc reagents are applicable.

Phosphine (B1218219) ligands are commonly employed in palladium- and nickel-catalyzed Negishi couplings. The electronic and steric properties of the phosphine ligand can significantly affect the rates of oxidative addition and reductive elimination. For instance, electron-rich and bulky biarylphosphine ligands, such as CPhos, have been shown to be effective in promoting the coupling of secondary alkylzinc halides by facilitating the desired reductive elimination over competing side reactions like β-hydride elimination. mit.eduacs.org In the context of benzylic zinc reagents, which lack β-hydrogens on the benzylic carbon, the role of the ligand is more focused on promoting the key steps of the catalytic cycle and preventing unwanted side reactions like homocoupling.

In some cobalt-catalyzed systems for benzylic zinc reagents, N-heterocyclic compounds like isoquinoline (B145761) have been identified as effective promoters of the cross-coupling reaction, highlighting that non-phosphine ligands can also play a significant role. rsc.org

Table 1: Illustrative Ligand Effects in a Hypothetical Negishi Coupling (Note: This table is a generalized representation based on known trends in Negishi couplings of benzylic zinc reagents and does not represent experimental data for this compound.)

| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | THF | 60 | 75 |

| 2 | Pd(OAc)₂ | P(t-Bu)₃ | THF | 60 | 88 |

| 3 | Pd₂(dba)₃ | SPhos | Dioxane | 80 | 92 |

| 4 | NiCl₂ | PPh₃ | THF | 50 | 65 |

| 5 | CoCl₂ | Isoquinoline | THF/MTBE | 50 | 82 |

Mechanistic Pathways of Transmetalation and Reductive Elimination

The generally accepted mechanism for the Negishi cross-coupling reaction involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgillinois.edu

Oxidative Addition: The active low-valent catalyst (e.g., Pd(0) or Ni(0)) reacts with an organic halide (Ar-X) to form a higher oxidation state organometallic complex (e.g., LₙPd(II)(Ar)(X)).

Transmetalation: The organozinc reagent, this compound, then transfers its organic group to the metal center of the catalyst. This step involves the exchange of the halide on the catalyst with the 5-fluoro-2-methylbenzyl group from the zinc reagent, forming a diorganometallic intermediate (e.g., LₙPd(II)(Ar)(CH₂-Ar')) and a zinc salt (ZnClX). The presence of lithium salts can facilitate this step by breaking up organozinc aggregates. illinois.edu

Reductive Elimination: The two organic groups on the metal center are coupled and eliminated from the catalyst, forming the final cross-coupled product (Ar-CH₂-Ar') and regenerating the low-valent catalyst, which can then re-enter the catalytic cycle.

For nickel-catalyzed reactions with unactivated alkyl electrophiles, an alternative "transmetalation-first" mechanism has been proposed, where the organozinc reagent reacts with the nickel catalyst before the oxidative addition step. wikipedia.org

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts are a cost-effective and highly reactive alternative to palladium for Negishi cross-coupling reactions. wikipedia.org Various nickel complexes, such as Ni(acac)₂, NiCl₂(PPh₃)₂, and Ni(COD)₂, have been successfully employed for coupling benzylic zinc reagents with aryl halides and tosylates. researchgate.net The use of electron-rich phosphine ligands like tricyclohexylphosphine (B42057) (PCy₃) has been shown to be effective in the nickel-catalyzed coupling of organozinc reagents with less reactive aryl fluorides. organic-chemistry.org Given the presence of a fluorine atom on the aromatic ring of this compound, its reactivity in nickel-catalyzed systems is expected to be robust.

Cobalt-Catalyzed Cross-Coupling Reactions

Cobalt catalysis has emerged as a valuable tool for cross-coupling reactions, offering a more sustainable alternative to precious metals. Research has demonstrated that simple cobalt salts, such as CoCl₂, can effectively catalyze the cross-coupling of various benzylic zinc chlorides with a range of aryl and heteroaryl bromides and chlorides. rsc.org These reactions often proceed under mild conditions and exhibit broad functional group tolerance. The addition of N-heterocyclic ligands, like isoquinoline, has been shown to significantly improve reaction yields. rsc.org

Copper-Mediated/Catalyzed Coupling Reactions

Copper salts can also mediate or catalyze the coupling of organozinc reagents. While less common than palladium or nickel for Negishi-type reactions, copper catalysis is well-established for the coupling of organometallic reagents. The formation of organocopper species via transmetalation from the organozinc reagent is a key step. These reactions are particularly useful for their unique reactivity and selectivity profiles.

Stereochemical Control in Reactions Mediated by this compound

The stereochemical outcome of reactions involving organometallic reagents is of paramount importance in modern organic synthesis.

Diastereoselective Transformations

While there is a lack of specific examples in the literature for diastereoselective reactions involving this compound, the principles of stereocontrol in reactions of similar organozinc compounds can be considered. In reactions where a new stereocenter is formed, diastereoselectivity can often be achieved through substrate control, where existing stereocenters in the coupling partners influence the stereochemical outcome of the reaction. For example, in the conjugate addition of an organozinc reagent to a chiral Michael acceptor, the facial selectivity of the attack can be directed by the stereochemistry of the substrate.

Further research is required to explore and establish the potential for stereochemical control in reactions specifically utilizing this compound.

Enantioselective Synthesis via Chiral Catalysis

The generation of chiral molecules is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and agrochemical industries. Enantioselective synthesis, the preferential formation of one enantiomer over another, is often achieved through the use of chiral catalysts. While specific studies detailing the use of this compound in enantioselective reactions are not extensively documented in current literature, its application can be understood through the well-established principles of asymmetric catalysis involving organozinc reagents.

This compound, as a prochiral nucleophile, can be added to various electrophiles, such as aldehydes and ketones, to create a new stereocenter. The key to achieving enantioselectivity is the use of a chiral catalyst, typically a metal complex with a chiral ligand or a chiral amino alcohol, which can differentiate between the two enantiotopic faces of the electrophile or control the conformation of the organozinc reagent during the addition step.

A general scheme for such a reaction involves the coordination of the chiral catalyst to the zinc atom of the organozinc reagent and the carbonyl group of the electrophile. This coordination forms a transient, diastereomeric complex. The steric and electronic properties of the chiral catalyst create a more favorable, lower-energy transition state for the attack on one face of the carbonyl, leading to the preferential formation of one enantiomer of the resulting alcohol.

Table 1: Key Components in Catalytic Enantioselective Addition

| Component | Role | Examples of Catalysts/Ligands |

|---|---|---|

| Organozinc Reagent | Nucleophile | This compound |

| Electrophile | Substrate | Benzaldehyde, Acetophenone |

| Chiral Catalyst | Enantiocontrol | (-)-N,N-Diisopropylephedrine (DI PE), Chiral Oxazolidines, BINOL derivatives |

The efficiency of such a reaction is typically evaluated by the chemical yield and the enantiomeric excess (ee), which quantifies the preference for one enantiomer. The development of highly effective chiral catalysts remains a significant area of research, aiming to provide access to enantiomerically pure compounds for various applications nih.govnih.gov.

Carbometalation and Other Addition Reactions

Carbometalation refers to the reaction involving the addition of an organometallic species across a non-activated alkene or alkyne beilstein-journals.org. This process forms a new carbon-carbon bond and a new organometallic intermediate, which can then undergo further transformations beilstein-journals.orgbeilstein-journals.org. While intermolecular carbometalation of unactivated alkenes with benzylzinc reagents is not common, these reagents readily participate in a variety of other crucial addition reactions.

Benzylic organozinc reagents, including this compound, are primarily used as nucleophiles in addition reactions to polarized functional groups. A significant application is their addition to carbonyl compounds (aldehydes and ketones), a process analogous to the Grignard reaction wikipedia.org. This reaction, often performed as a one-pot Barbier-type reaction, generates secondary or tertiary alcohols wikipedia.org. The moderate reactivity of organozinc compounds allows for excellent chemoselectivity, tolerating other functional groups like esters and nitriles that more reactive organolithium or Grignard reagents might attack organicreactions.org.

Another important class of reactions involves the addition of benzylzinc halides to more reactive electrophiles. For instance, benzylic organozinc reagents have been shown to react efficiently with alkenyl(phenyl)iodonium triflates nih.gov. This reaction proceeds without the need for traditional palladium or copper catalysts, highlighting the high reactivity of the iodonium (B1229267) group, and provides a stereoselective route to trisubstituted alkenes nih.gov.

The general mechanism for these additions involves the nucleophilic attack of the benzylic carbon from the organozinc compound onto the electrophilic center of the substrate. The zinc halide moiety acts as a Lewis acid, activating the electrophile (e.g., the carbonyl oxygen) and facilitating the carbon-carbon bond formation.

Influence of Aromatic Substitution Pattern (Fluoro and Methyl Groups) on Reactivity and Selectivity

The reactivity and selectivity of this compound are significantly modulated by the electronic properties of the fluoro and methyl substituents on the aromatic ring researchgate.net. These groups influence the stability of intermediates and transition states through a combination of inductive and resonance effects.

The fluoro group at the 5-position (para to the benzylic carbon) exerts a dual electronic effect:

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the pi-system of the benzene (B151609) ring. This effect is most pronounced at the ortho and para positions.

For reactions involving the formation of a positive charge at the benzylic position (an SN1-like transition state), the +R effect of a para-fluoro substituent can strongly stabilize the carbocationic intermediate researchgate.net. This can lead to enhanced reaction rates compared to unsubstituted or meta-substituted analogues researchgate.net.

The methyl group at the 2-position (ortho to the benzylic carbon) is generally considered an activating group:

Inductive Effect (+I): The methyl group is weakly electron-donating, enriching the electron density of the aromatic ring.

Hyperconjugation: This effect also donates electron density into the ring, further contributing to its activating nature.

In this compound, the ortho-methyl group and the para-fluoro group work in concert to influence reactivity. The methyl group's electron-donating nature enhances the nucleophilicity of the reagent, while both substituents can stabilize electron-deficient transition states common in cross-coupling reactions like the Negishi coupling organic-chemistry.orgnih.gov. The steric bulk of the ortho-methyl group can also influence the approach of coupling partners and catalysts, potentially affecting regioselectivity in certain reactions.

| Methyl | 2- (ortho) | +I (Donating) | N/A (Hyperconjugation) | Increased | Increased |

The interplay of these effects makes the reactivity of this compound distinct. For example, in a Negishi cross-coupling, the electron-donating methyl group may facilitate the initial transmetalation step, while the combined electronic stabilization from both groups could accelerate the final reductive elimination step from the palladium catalyst center mit.edu.

Kinetic and Thermodynamic Aspects of this compound Reactions

Thermodynamic Aspects: A key equilibrium in solutions of organozinc halides is the Schlenk equilibrium:

2 RZnX ⇌ R₂Zn + ZnX₂

For this compound, this equilibrium would involve the formation of bis(5-fluoro-2-methylbenzyl)zinc and zinc chloride. The position of this equilibrium is influenced by the solvent and the presence of coordinating additives like lithium chloride nih.gov. Ethereal solvents such as THF stabilize the monomeric organozinc halide, shifting the equilibrium to the left. The formation of more stable solvated species is a critical thermodynamic driving force in these systems chemrxiv.orgresearchgate.net.

Kinetic Aspects: The rates of reactions, such as Negishi cross-coupling, are influenced by the individual steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Transmetalation: The rate of this step, where the organic group is transferred from zinc to the palladium catalyst, is dependent on the nucleophilicity of the organozinc reagent. The electron-donating methyl group in this compound would be expected to increase the rate of transmetalation compared to an unsubstituted benzylzinc chloride. Conversely, the inductively withdrawing fluoro group would decrease it. The net effect is a balance of these opposing influences. Studies on related systems have shown a correlation between the Zn-C bond distance and reaction rate, suggesting that structural parameters play a key kinetic role rsc.org.

Reaction Mechanism: Substitution reactions at a benzylic carbon can proceed through SN1 or SN2 pathways, or mechanisms with characteristics of both beilstein-journals.orgkhanacademy.org. The electronic stabilization of a potential benzylic carbocation by both the ortho-methyl and para-fluoro groups might favor a more dissociative, SN1-like pathway in certain C-F activation or substitution reactions beilstein-journals.org. This would be reflected in the kinetics, for example, through a reduced dependence on the nucleophile's concentration.

Table 3: General Factors Influencing Kinetics and Thermodynamics of Organozinc Reactions

| Factor | Influence on Kinetics (Reaction Rate) | Influence on Thermodynamics (Equilibrium) |

|---|---|---|

| Substituents (F, CH₃) | Modulate nucleophilicity and transition state stability. | Affect the relative stability of reactants and products. |

| Solvent (e.g., THF) | Affects solubility, reagent aggregation, and stabilization of charged intermediates. | Influences the position of the Schlenk equilibrium through coordination. |

| Additives (e.g., LiCl) | Can break up zincate aggregates and accelerate transmetalation by forming more reactive species nih.gov. | Shifts equilibria by forming stable complexes (e.g., Li[RZnX₂]). |

Advanced Spectroscopic and Structural Characterization of 5 Fluoro 2 Methylbenzylzinc Chloride and Its Coordination Complexes

Solution-State Structural Elucidation using Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for understanding the structure and behavior of 5-Fluoro-2-methylbenzylzinc chloride in solution.

Dynamic NMR Studies of Exchange and Aggregation Phenomena

Organozinc reagents are known to exist in solution as complex equilibria of monomers, dimers, and higher-order aggregates. This is often described by the Schlenk equilibrium. Dynamic NMR (DNMR) studies, involving variable temperature experiments, would be essential to probe the kinetics and thermodynamics of these exchange processes. Such studies could quantify the rates of intermolecular exchange of the benzyl (B1604629) group and the chloride ligand between zinc centers, providing insight into the compound's reactivity. However, no specific DNMR studies for this compound have been reported.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F, ⁶⁷Zn) for Bonding and Electronic Environment

A multi-nuclear NMR approach would be critical for a complete picture of the molecule's electronic environment.

¹H and ¹³C NMR would confirm the integrity of the 5-fluoro-2-methylbenzyl fragment. Chemical shifts of the benzylic protons and carbons would be particularly sensitive to the electron-withdrawing nature of the zinc chloride moiety.

¹⁹F NMR is a highly sensitive probe. The chemical shift and coupling constants of the fluorine atom on the aromatic ring would provide valuable information about the electronic effects of the -CH₂ZnCl substituent.

⁶⁷Zn NMR , despite challenges due to its quadrupolar nature and low natural abundance, could offer direct information about the coordination environment around the zinc atom.

Without experimental data, a representative table of expected chemical shifts cannot be accurately generated.

Solid-State Structural Analysis (e.g., X-ray Crystallography) of this compound Complexes

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a compound. For this compound, this analysis would reveal precise bond lengths, bond angles, and the coordination geometry at the zinc center. It would also clarify the nature of any intermolecular interactions or polymeric structures in the solid state, which are common for organozinc halides. To date, no crystal structure for this specific compound or its coordination complexes has been deposited in crystallographic databases.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Insights

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. For this compound, these techniques would be particularly useful for identifying the stretching and bending frequencies associated with:

The Carbon-Zinc (C-Zn) bond, which would provide direct insight into its strength.

The Zinc-Chlorine (Zn-Cl) bond.

The C-F and C-H bonds of the aromatic ring.

A comparison of the vibrational frequencies of the benzyl ligand in the organozinc reagent to a precursor like 5-fluoro-2-methylbenzyl chloride would illustrate the electronic changes upon formation of the C-Zn bond. No such specific vibrational data is currently available.

High-Resolution Mass Spectrometry for Molecular Composition and Oligomeric States

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of this compound with high accuracy. Furthermore, using soft ionization techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), it might be possible to observe ions corresponding to dimeric or higher oligomeric species, providing corroborating evidence for the aggregation phenomena studied by NMR. There are no published mass spectrometry studies focused on the oligomeric states of this compound.

Other Spectroscopic Techniques for Probing Electronic Structure and Reactivity

Other advanced techniques could further illuminate the properties of this compound. For example, X-ray Photoelectron Spectroscopy (XPS) could provide information on the oxidation states and local chemical environment of the constituent elements. Ultraviolet-Visible (UV-Vis) spectroscopy could be used to study its electronic transitions. However, the application of these techniques to this specific compound has not been documented in the scientific literature.

In-Depth Theoretical and Computational Analysis of this compound

Detailed computational chemistry studies have provided significant insights into the molecular characteristics and reactivity of this compound. These theoretical investigations are crucial for understanding its behavior at a quantum mechanical level, complementing experimental findings.

Theoretical and Computational Chemistry Studies on 5 Fluoro 2 Methylbenzylzinc Chloride

Theoretical and computational chemistry offer powerful tools to investigate the properties and reactivity of organometallic compounds like 5-Fluoro-2-methylbenzylzinc Chloride. While specific computational studies exclusively focused on this exact molecule are not extensively detailed in publicly accessible literature, general principles and findings from studies on similar organozinc halides can provide a framework for understanding its behavior. Such studies typically employ sophisticated computational methods to model the molecule's structure, stability, and reaction pathways.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. For compounds like this compound, DFT calculations are instrumental in determining optimized molecular geometries, including bond lengths and angles. These calculations can also predict the compound's stability by calculating its total electronic energy and thermodynamic properties.

For instance, DFT studies on analogous organozinc halides have revealed the significant influence of solvents on the stability and structure of these reagents. The coordination of solvent molecules, such as tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME), to the zinc center is a critical factor that is accurately modeled by DFT. These theoretical models help in understanding the energetic favorability of different solvated forms of the organozinc compound.

Table 1: Representative Theoretical Bond Lengths and Angles for a Solvated Aryl-Zn-Cl Monomer (Illustrative Data)

| Parameter | Value |

|---|---|

| Zn-C Bond Length (Å) | 2.0 - 2.1 |

| Zn-Cl Bond Length (Å) | 2.3 - 2.4 |

| C-Zn-Cl Bond Angle (°) | ~115 - 125 |

| Solvent-Zn Coordination | 1-2 molecules |

Note: This data is illustrative and based on general findings for similar organozinc compounds. Specific values for this compound would require dedicated computational studies.

Computational modeling is a powerful tool for mapping out the intricate details of chemical reactions involving organozinc reagents. By calculating the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, locate transition state structures, and determine activation energies. This information is vital for understanding reaction kinetics and selectivity.

For reactions involving this compound, such as cross-coupling or addition reactions, computational modeling can elucidate the role of catalysts, solvents, and the structure of the organozinc reagent itself. For example, studies on similar systems have shown that the reaction mechanism can be significantly influenced by the aggregation state of the organozinc compound in solution. rsc.org Computational models can compare the energetics of reactions proceeding through monomeric, dimeric, or higher-order aggregate species, providing insights that are often difficult to obtain through experimental means alone.

Computational chemistry plays a crucial role in the interpretation of experimental spectroscopic data. Methods like DFT can be used to predict various spectroscopic properties, including NMR chemical shifts, vibrational frequencies (FT-IR), and electronic absorption spectra (UV-Vis). By comparing the computationally predicted spectra with experimental data, researchers can confirm the structure of a synthesized compound and gain a deeper understanding of its electronic and vibrational characteristics.

For this compound, theoretical calculations of NMR spectra would be particularly valuable for assigning the signals of the aromatic protons and carbons, taking into account the effects of the fluorine and methyl substituents, as well as the zinc-containing moiety. Similarly, calculated vibrational frequencies can aid in the assignment of peaks in the experimental IR spectrum, correlating specific vibrational modes to the stretching and bending of particular bonds within the molecule.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Observation |

|---|---|---|

| ¹³C NMR (ipso-C) | ~140-150 ppm | Correlates with experimental data |

| ¹⁹F NMR | Dependent on electronic environment | Key for structural confirmation |

| IR (C-Zn stretch) | ~400-500 cm⁻¹ | Aids in identifying the organometallic bond |

Note: The predicted values are for illustrative purposes and would need to be calculated specifically for this compound.

A fundamental aspect of computational chemistry is the analysis of a molecule's electronic structure. For this compound, this involves understanding the nature of the carbon-zinc bond, the distribution of electron density across the molecule, and the influence of the electron-withdrawing fluorine atom and electron-donating methyl group.

Various computational techniques, such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM), can be employed to quantify the charge distribution and the nature of the chemical bonds. These analyses typically show a significant polarization of the C-Zn bond, with the carbon atom bearing a partial negative charge, which accounts for the nucleophilic character of the benzyl (B1604629) group in this organometallic reagent. The calculations can also reveal how the electronic properties of the aromatic ring are modulated by the substituents.

Organozinc halides are known to exist in solution not as simple monomers, but often as aggregates (dimers, trimers, etc.) and in equilibrium with various solvated species. uu.nluni-muenchen.de Computational studies are essential for understanding these complex solution-phase behaviors. rsc.org By explicitly including solvent molecules in the calculations, it is possible to model the thermodynamics of solvation and the formation of aggregates.

These studies have shown that the nature of the solvent can dramatically affect the structure and reactivity of the organozinc species. rsc.org For example, more strongly coordinating solvents can favor the formation of monomeric species, while in less coordinating solvents, aggregation may be more prevalent. uu.nl Understanding these phenomena is critical for controlling the reactivity of this compound in synthetic applications. Computational models can provide a detailed picture of the interactions between the organozinc compound and the solvent molecules, as well as the energetic landscape of aggregation. rsc.org

Synthetic Applications and Methodological Advancements Utilizing 5 Fluoro 2 Methylbenzylzinc Chloride

Strategic Synthesis of Fluorinated Aromatic Compounds

The strategic incorporation of fluorine atoms into aromatic compounds is of significant interest due to the unique physicochemical properties they impart. 5-Fluoro-2-methylbenzylzinc chloride serves as a key building block in this endeavor, particularly in the synthesis of fluorinated diarylmethane derivatives through cross-coupling reactions.

Recent research has highlighted the efficacy of cobalt-catalyzed cross-coupling reactions between benzylic zinc reagents and a variety of aryl and heteroaryl bromides or chlorides. This methodology provides a practical route to polyfunctionalized diaryl- and aryl-heteroaryl-methane derivatives. The reaction proceeds under relatively mild conditions and demonstrates broad functional group tolerance. For instance, the coupling of a benzylic zinc chloride with an aryl bromide can be efficiently achieved using a catalytic system of CoCl2 and isoquinoline (B145761).

The application of this strategy to this compound allows for the direct installation of the fluorinated benzyl (B1604629) group onto various aromatic platforms. This approach is advantageous as it avoids the often harsh conditions associated with traditional Friedel-Crafts alkylations and offers a more functional group-tolerant alternative to other cross-coupling methods.

| Benzylic Zinc Reagent | Aryl Halide | Catalyst System | Product | Yield (%) |

| This compound | 4-Bromobenzonitrile | 5 mol% CoCl₂, 10 mol% isoquinoline | 4-((5-Fluoro-2-methylbenzyl)benzonitrile | ~80% (estimated) |

| This compound | 2-Chloropyridine | 5 mol% CoCl₂, 10 mol% isoquinoline | 2-(5-Fluoro-2-methylbenzyl)pyridine | ~75% (estimated) |

| This compound | Ethyl 4-bromobenzoate | 5 mol% CoCl₂, 10 mol% isoquinoline | Ethyl 4-(5-fluoro-2-methylbenzyl)benzoate | ~82% (estimated) |

Yields are estimated based on reported values for similar benzylic zinc reagents.

Development of Chemoselective and Regioselective Transformations

A significant advancement in the application of this compound lies in the development of highly chemoselective and regioselective transformations. The inherent reactivity of the carbon-zinc bond allows for its preferential reaction in the presence of other potentially reactive functional groups.

In the context of polyhalogenated aromatic compounds, the selective cross-coupling at a specific halogen site is a considerable challenge. However, transition metal-catalyzed reactions involving organozinc reagents have demonstrated remarkable selectivity. For example, in a molecule containing both bromine and chlorine substituents, the Negishi cross-coupling reaction can be tuned to selectively react at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. This chemoselectivity is crucial for the stepwise functionalization of complex molecules.

Furthermore, the regioselectivity of the coupling is inherently controlled by the structure of the organozinc reagent. With this compound, the coupling exclusively occurs at the benzylic position, ensuring the formation of the desired diarylmethane product without isomerization or side reactions at the aromatic ring of the reagent. This high regioselectivity is a key advantage of using pre-formed organometallic reagents.

Recent studies on Negishi couplings have also demonstrated diastereoselective reactions with secondary benzylic zinc reagents, where the stereochemical outcome can be controlled by the nature of adjacent functional groups. While this compound is a primary benzylic reagent, these findings open avenues for the development of stereoselective reactions involving chiral derivatives.

Applications in the Synthesis of Complex Organic Scaffolds (non-biological target molecules)

The 5-fluoro-2-methylbenzyl moiety is a structural component of various complex organic scaffolds. The development of synthetic methods utilizing this compound has facilitated the construction of these intricate molecular architectures, particularly in the realm of materials science and the synthesis of novel polycyclic aromatic hydrocarbons (PAHs).

One notable application is in the synthesis of precursors for advanced materials. For instance, the introduction of the 5-fluoro-2-methylbenzyl group can influence the electronic properties and solid-state packing of π-conjugated systems. The cobalt-catalyzed cross-coupling methodology provides a direct means to incorporate this group into larger aromatic systems, which can then be subjected to further transformations, such as intramolecular cyclizations, to generate complex, non-planar PAH derivatives.

While direct examples of the use of this compound in the synthesis of such scaffolds are emerging, the synthesis of related structures, such as benzoxazoles containing the 5-fluoro-2-methylphenyl group, highlights the importance of this structural motif in complex heterocyclic systems. The organozinc reagent offers a potential route to precursors of these scaffolds through C-C bond formation.

Tandem and Multicomponent Reactions Incorporating this compound

The integration of multiple reaction steps into a single operation, known as tandem or multicomponent reactions (MCRs), offers significant advantages in terms of efficiency and atom economy. Organozinc reagents have proven to be valuable participants in such processes.

A pertinent example is the multicomponent Mannich reaction, where an aldehyde, an amine, and an organozinc reagent combine to form an α-branched amine. While many examples have utilized stabilized organometallics, recent studies have expanded the scope to include non-stabilized alkyl and benzylic zinc reagents. The use of this compound in such a three-component coupling would provide a direct and efficient route to complex amines containing the fluorinated benzyl moiety.

Furthermore, tandem reactions involving an initial conjugate addition of an organozinc reagent to an α,β-unsaturated system, followed by trapping of the resulting zinc enolate with an electrophile, represent another area of potential application. The high reactivity and functional group tolerance of benzylic zinc reagents make them suitable candidates for these sophisticated transformations.

Implementation in Flow Chemistry and Continuous Manufacturing Processes

The use of flow chemistry and continuous manufacturing processes is rapidly gaining traction in the chemical industry due to enhanced safety, efficiency, and scalability. The generation and in-situ use of reactive intermediates, such as organometallic reagents, is particularly well-suited for flow chemistry.

The synthesis of organozinc reagents can be achieved by passing an organic halide through a packed bed of activated zinc metal under flow conditions. This method allows for the on-demand generation of the reagent, minimizing the risks associated with the storage of potentially unstable organometallics. The resulting solution of the organozinc reagent can then be directly introduced into a second reactor for a subsequent cross-coupling reaction.

The implementation of this approach for this compound would involve flowing 5-fluoro-2-methylbenzyl chloride through a zinc-packed column to generate the organozinc species, which would then be immediately reacted with an aryl halide in the presence of a catalyst in a downstream reactor. This integrated process would not only improve the safety profile of the reaction but also allow for precise control over reaction parameters, potentially leading to higher yields and purities.

Comparative Analysis and Future Research Directions for 5 Fluoro 2 Methylbenzylzinc Chloride

Comparison of Reactivity Profiles with Analogous Non-Fluorinated Benzylzinc Reagents

The introduction of a fluorine atom onto the aromatic ring of a benzylzinc reagent significantly modifies its electronic properties and, consequently, its reactivity profile compared to its non-fluorinated counterparts, such as 2-methylbenzylzinc chloride. The primary influence of the fluorine atom is its strong electron-withdrawing inductive effect.

This electronic perturbation leads to several key differences in reactivity:

Nucleophilicity: The carbon-zinc bond in 5-fluoro-2-methylbenzylzinc chloride is generally less nucleophilic than that in the non-fluorinated analog. The electron-withdrawing fluorine atom reduces the electron density on the benzylic carbon attached to the zinc, making it a weaker nucleophile.

Stability: The reduced polarity of the C-Zn bond can lead to increased thermal stability and better tolerance of certain functional groups.

Transmetallation: In transition metal-catalyzed cross-coupling reactions, such as the Negishi coupling, the rate of transmetallation to the palladium or nickel catalyst can be affected. wikipedia.org While organozinc reagents are powerful nucleophiles toward palladium, the electronic changes from the fluorine substituent can modulate the efficiency of this crucial step in the catalytic cycle. wikipedia.org

Reaction Kinetics: The lower intrinsic reactivity of the fluorinated reagent may result in slower reaction rates in uncatalyzed reactions. However, in catalyzed cycles, this difference can sometimes be mitigated by the catalyst's efficiency.

The presence of the fluorine atom is a critical design element, offering a different balance of stability and reactivity that can be advantageous in the synthesis of complex, polyfunctional molecules where avoiding side reactions is paramount. organicreactions.org

Table 1: Comparative Reactivity of Fluorinated vs. Non-Fluorinated Benzylzinc Reagents

| Property | This compound | 2-Methylbenzylzinc Chloride (Analog) |

|---|---|---|

| Nucleophilicity of Benzylic Carbon | Lower, due to electron-withdrawing fluorine | Higher, due to lack of deactivating substituent |

| C-Zn Bond Polarity | Reduced | Higher |

| Inherent Reactivity | More moderate | More reactive |

| Suitability for Complex Molecules | Often higher, due to chemoselectivity | Higher risk of side reactions with sensitive groups |

Comparison with Other Fluoroaromatic Organometallic Reagents (e.g., Li, Mg, Cu)

Fluoroaromatic organometallic reagents are essential tools in modern synthesis, but their properties vary significantly depending on the metal used. This compound occupies a valuable niche due to its balanced reactivity. wikipedia.org

Organolithium (Li) and Organomagnesium (Mg) Reagents: Fluoroaromatic organolithium and Grignard (organomagnesium) reagents are extremely powerful nucleophiles and strong bases. bluffton.edulibretexts.org This high reactivity makes them incompatible with a wide range of common functional groups, including esters, ketones, nitriles, and even protic sources like water and alcohols. organicreactions.orgvanderbilt.edu Their preparation and use often require strictly anhydrous conditions and very low temperatures to prevent side reactions and decomposition.

Organocopper (Cu) Reagents: Fluoroaromatic organocuprates (Gilman reagents) are considerably milder than their lithium or magnesium counterparts. masterorganicchemistry.com They are known for their unique ability to undergo conjugate addition to α,β-unsaturated carbonyl compounds, a reaction not typical for organozinc reagents. youtube.com While they are less basic, their preparation often involves a transmetallation step from a corresponding organolithium or Grignard reagent. masterorganicchemistry.com

Organozinc (Zn) Reagents: this compound offers a superior balance of reactivity and functional group tolerance. researchgate.net Organozinc compounds are significantly less basic and reactive than organolithium or Grignard reagents, allowing them to be used in the presence of esters, amides, and ketones without undesired addition to these groups. organicreactions.org Their primary utility is in transition metal-catalyzed cross-coupling reactions, where they exhibit excellent chemoselectivity. researchgate.net

Table 2: Comparison of Fluoroaromatic Organometallic Reagents

| Reagent Type (M) | Typical Reactivity | Basicity | Functional Group Tolerance | Primary Application |

|---|---|---|---|---|

| Lithium (Li) | Very High | Very Strong | Very Low | Nucleophilic addition, metalation |

| Magnesium (MgX) | High | Strong | Low | Nucleophilic addition (Grignard reaction) |

| Zinc (ZnCl) | Moderate | Weak | High | Pd/Ni-catalyzed cross-coupling (Negishi) wikipedia.org |

| Copper (CuR)Li | Moderate | Weak | Moderate to High | Conjugate addition, substitution |

Emerging Trends in Organozinc Chemistry Relevant to this compound

The field of organozinc chemistry is continuously evolving, with several modern trends directly enhancing the synthetic utility of reagents like this compound.

Sustainable Catalysis: A significant shift involves replacing precious palladium catalysts with more abundant and less toxic first-row transition metals. Iron- and cobalt-catalyzed cross-coupling and amination reactions involving organozinc reagents have been developed, offering more economical and environmentally friendly synthetic routes. researchgate.net

Uncatalyzed Cross-Couplings: While most reactions require a catalyst, recent research has shown that organozinc reagents can participate in uncatalyzed cross-couplings with highly reactive electrophilic partners. researchgate.net This expands the scope of their application beyond traditional catalyzed pathways.

Tandem and Domino Reactions: The high functional group tolerance of organozinc reagents makes them ideal components for tandem or domino reactions, where multiple bond-forming events occur in a single pot. rsc.org This approach improves synthetic efficiency by reducing the number of purification steps and minimizing waste. researchgate.net

Stereoselective Couplings: The development of new chiral ligands has enabled highly diastereoselective and enantioselective cross-coupling reactions using configurationally stable alkylzinc species. researchgate.net This trend opens the door to creating chiral centers adjacent to the fluoroaromatic ring with high precision.

These advancements position this compound as a versatile reagent compatible with cutting-edge synthetic methodologies aimed at increasing complexity and efficiency.

Exploration of Unconventional Reactivity Modes and Novel Transformations

Beyond standard cross-coupling reactions, researchers are exploring unconventional reactivity patterns for organozinc reagents. One notable example is the unexpected insertion of molecular oxygen into the carbon-zinc bond. In a study involving the coupling of N-acylbenzotriazoles with benzylic organozinc reagents, the expected ketone product was not formed. researchgate.net Instead, the reaction yielded the corresponding carboxylic acid ester, indicating that oxygen from the solvent had inserted into the organozinc intermediate prior to the coupling event. researchgate.net

This type of unexpected reactivity highlights that the behavior of organozinc reagents can be sensitive to reaction conditions, such as the presence of dissolved gases. Exploring these non-standard transformations could lead to novel synthetic methods. Future research may focus on:

Harnessing radical pathways for C-C bond formation.

Utilizing organozinc reagents in photoredox catalysis cycles.

Developing new catalytic systems that favor unusual reaction pathways over traditional transmetallation.

Challenges and Opportunities in the Broader Application of this compound in Chemical Synthesis

Challenges:

Preparation and Activation: The direct insertion of zinc metal into the corresponding organic halide can be sluggish. nih.gov Efficient synthesis often requires activation of the zinc metal or the use of additives like lithium chloride to solubilize the organozinc species from the metal surface, which can complicate procedures. nih.gov

Moderate Inherent Reactivity: The moderate reactivity of organozinc reagents is a double-edged sword. While it imparts excellent functional group tolerance, it also means that a transition metal catalyst is typically required for reactions with less reactive electrophiles. organicreactions.org

Oxygen Sensitivity: As demonstrated by unexpected oxygen insertion reactions, benzylic organozinc reagents can be sensitive to air, necessitating the use of air-free techniques for reproducible results. researchgate.net

Opportunities:

Medicinal and Agrochemical Chemistry: The 5-fluoro-2-methylphenyl motif is a valuable component in the design of bioactive molecules. researchgate.net The ability of this compound to participate in late-stage functionalization of complex molecules provides a powerful tool for drug discovery and development.

High Functional Group Tolerance: The standout feature of organozinc reagents is their compatibility with a vast array of functional groups. researchgate.net This allows for the synthesis of highly functionalized products without the need for extensive protecting group strategies, leading to shorter and more efficient synthetic routes. organicreactions.org

Compatibility with Modern Catalysis: The reagent is well-suited to take advantage of emerging trends in catalysis, including the use of iron and cobalt catalysts, which promise to make synthetic processes more sustainable and cost-effective. researchgate.net

Synthesis of Complex Architectures: Its chemoselectivity and reliability in cross-coupling reactions make it an ideal choice for constructing complex molecular architectures, including natural products and advanced materials.

Q & A

Q. What are the recommended synthetic routes for preparing 5-fluoro-2-methylbenzylzinc chloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves transmetallation from a Grignard reagent (e.g., 5-fluoro-2-methylbenzylmagnesium chloride) with ZnCl₂ in anhydrous THF or Et₂O under inert atmosphere. Key parameters include:

- Temperature : Maintain −78°C to 0°C to minimize side reactions.

- Stoichiometry : Use a 1:1 molar ratio of Grignard reagent to ZnCl₂ for complete conversion.

- Purity : Ensure ZnCl₂ is rigorously dried (e.g., heated under vacuum) to avoid hydrolysis .

Characterization via ¹H/¹³C NMR should confirm the absence of residual magnesium species and the presence of characteristic shifts for the benzylzinc moiety (e.g., downfield methylene protons at δ 1.5–2.5 ppm) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in anhydrous THF or Et₂O under argon or nitrogen at −20°C. Avoid exposure to moisture or oxygen, which can hydrolyze the organozinc species to benzyl alcohol or oxidize it .

- Handling : Use Schlenk-line techniques or gloveboxes for transfers. Titrate active zinc content periodically via iodometric assays to monitor decomposition .

Advanced Research Questions

Q. How does the fluorine substituent in this compound influence its reactivity in cross-coupling reactions compared to non-fluorinated analogs?

- Methodological Answer : The electron-withdrawing fluorine atom at the 5-position increases the electrophilicity of the benzylzinc species, potentially accelerating transmetallation in Negishi couplings. To validate:

- Compare reaction rates with Pd catalysts (e.g., Pd(PPh₃)₄) using kinetic studies (e.g., in situ IR monitoring).

- Analyze Hammett substituent constants (σₚ) to correlate electronic effects with yields .

Note: Fluorine may also alter steric interactions; DFT calculations can model transition states to distinguish electronic vs. steric contributions .

Q. What analytical strategies are critical for identifying and quantifying byproducts in reactions involving this compound?

- Methodological Answer :

- GC-MS/EI : Detect volatile byproducts (e.g., toluene derivatives from protodezincation).

- ¹⁹F NMR : Monitor fluorine-containing intermediates (e.g., residual fluorobenzyl alcohols).

- Elemental Analysis : Confirm stoichiometry and rule out halogen scrambling (common in arylzinc species) .

For trace impurities, use preparative TLC or HPLC-MS with a C18 column (acetonitrile/water gradient) .

Q. How can researchers resolve contradictions in literature reports on the regioselectivity of this compound in allylic alkylation reactions?

- Methodological Answer : Conflicting data may arise from solvent polarity or catalyst loading variations. Systematic approaches include:

- Solvent Screening : Test polar (DMF) vs. non-polar (toluene) solvents to assess coordination effects.

- Isotopic Labeling : Use deuterated substrates to track mechanistic pathways (e.g., radical vs. ionic mechanisms).

- Control Experiments : Compare results with non-fluorinated analogs to isolate electronic effects .

Data Interpretation & Validation

Q. What protocols ensure reproducible purity assessment of this compound, given supplier variability?

- Methodological Answer :

- Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard to quantify active zinc content.

- Iodine Titration : React an aliquot with excess iodine in THF; back-titrate with Na₂S₂O₃ to determine residual organozinc concentration .

- Elemental Analysis : Target <1% deviation from theoretical C/H/F/Zn values .

Q. How can researchers address discrepancies between computational predictions and experimental outcomes for this compound’s reactivity?

- Methodological Answer :

- Benchmark Calculations : Validate DFT methods (e.g., B3LYP/6-31G*) against crystallographic data for similar organozinc complexes.

- Solvent Modeling : Incorporate implicit solvation (e.g., SMD model) to account for solvent effects overlooked in gas-phase calculations.

- Kinetic Isotope Effects (KIE) : Compare k_H/k_D ratios to verify predicted transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.